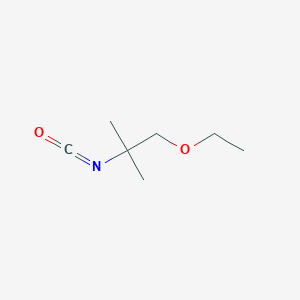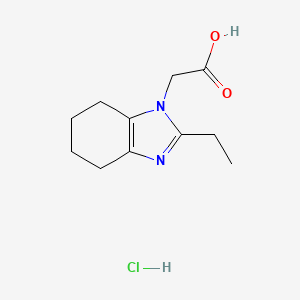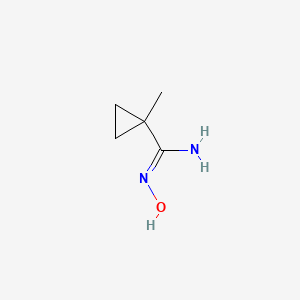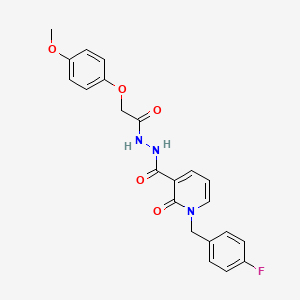
2-Methylcycloheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcycloheptan-1-amine, also known as 2-MCH or 2-methylcycloheptanamine, is an organic compound found in some plants and is a precursor to many pharmaceuticals. It is a cyclic amine with a seven-membered ring structure and two methyl substituents. 2-MCH has been used in the synthesis of various drugs and is a component of some natural products. It has been studied for its potential therapeutic applications, particularly in the area of cancer research.
Applications De Recherche Scientifique
Synthesis of Cyclobutane-Containing Natural Products
2-Methylcycloheptan-1-amine: plays a significant role in the synthesis of cyclobutane-containing natural products. The [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes, often utilizes amines like 2-Methylcycloheptan-1-amine as precursors or intermediates . These cyclobutane structures are prevalent in various drugs and exhibit a wide range of biological activities, including antibacterial, antiviral, and immunosuppressant properties.
Development of Pharmaceuticals
The unique structure of 2-Methylcycloheptan-1-amine can be leveraged to enhance the clinical efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmaceuticals. For instance, modifications of existing drugs to include cyclobutane motifs, which can be derived from amines like 2-Methylcycloheptan-1-amine, have led to increased selectivity and potency in medications targeting specific receptors .
Carbon Capture and Conversion
Amine-based materials, including 2-Methylcycloheptan-1-amine , are extensively researched for their potential in carbon capture technologies. These materials can absorb CO2 from the atmosphere and help convert it into higher-value products, thus playing a crucial role in addressing climate change and global warming .
Nanotechnology and Medicine
In the field of nanotechnology, 2-Methylcycloheptan-1-amine could be used to create nanoparticles with unique size-dependent properties. These nanoparticles can be applied in various biological and medical contexts, such as drug delivery systems, bio-detection of pathogens, and tissue engineering .
Material Science
The chiral nature of 2-Methylcycloheptan-1-amine presents opportunities for its application in material science. Although research is still in the early stages, its potential for creating novel materials with specific optical or electronic properties is being explored.
Chemical Synthesis and Catalysis
2-Methylcycloheptan-1-amine: can act as a catalyst or a building block in chemical synthesis. Its structure can be utilized in multicomponent synthesis processes, potentially leading to the creation of complex organic compounds with applications in various industries .
Propriétés
IUPAC Name |
2-methylcycloheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCTILWSRQCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcycloheptan-1-amine | |
CAS RN |
90226-20-3 |
Source


|
| Record name | 2-methylcycloheptan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2578669.png)


![3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2578674.png)